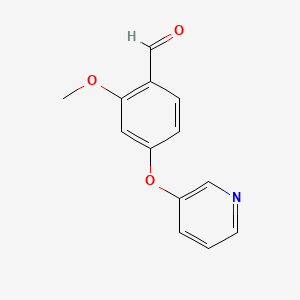
2-methoxy-4-pyridin-3-yloxybenzaldehyde
Overview
Description
2-methoxy-4-pyridin-3-yloxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group at the 2-position and a pyridine-3-yloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-pyridin-3-yloxybenzaldehyde typically involves the following steps:
Formation of the Pyridine-3-yloxy Intermediate: This can be achieved by reacting pyridine-3-ol with an appropriate halogenated benzene derivative under basic conditions.
Formylation: The final step involves the formylation of the benzene ring, which can be achieved using a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent such as DMF and POCl₃.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-pyridin-3-yloxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pyridine-3-yloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Pyridine-3-yloxy)-2-methoxybenzoic acid.
Reduction: 4-(Pyridine-3-yloxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-pyridin-3-yloxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-pyridin-3-yloxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The pyridine-3-yloxy group can interact with specific amino acid residues in the active site of an enzyme, while the methoxy group can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridine-3-yloxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-Methoxybenzaldehyde: Lacks the pyridine-3-yloxy group, which can significantly alter its chemical behavior and applications.
4-(Pyridine-2-yloxy)-2-methoxybenzaldehyde: The position of the pyridine group is different, which can influence its interaction with biological targets.
Uniqueness
2-methoxy-4-pyridin-3-yloxybenzaldehyde is unique due to the specific combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methoxy-4-pyridin-3-yloxybenzaldehyde |
InChI |
InChI=1S/C13H11NO3/c1-16-13-7-11(5-4-10(13)9-15)17-12-3-2-6-14-8-12/h2-9H,1H3 |
InChI Key |
OUEIZFOVCADPIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CN=CC=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine](/img/structure/B8613957.png)
![5'-Acetyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B8613959.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B8613975.png)
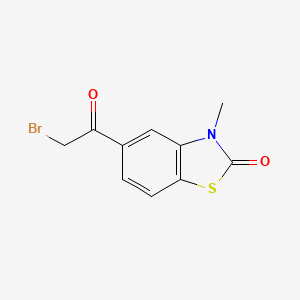
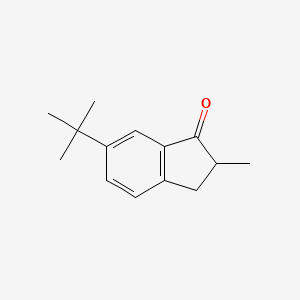
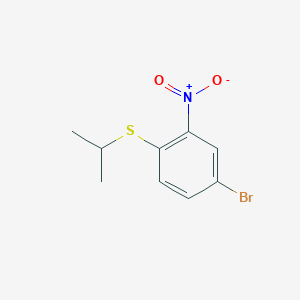
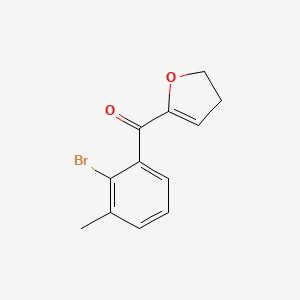
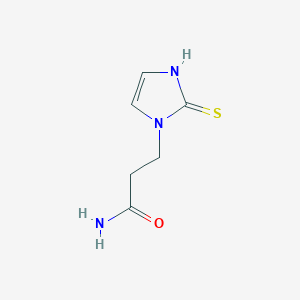

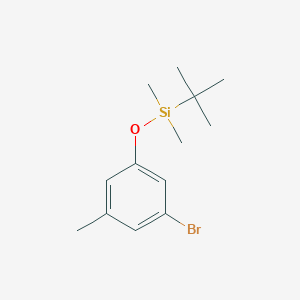
![2-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8614034.png)
![3-Oxa-1-azaspiro[4.5]decane](/img/structure/B8614037.png)
![Ethyl 2-[3-(5-bromo-2-fluorobenzamido)phenoxy]acetate](/img/structure/B8614044.png)
![4-[amino(phenyl)methyl]oxan-4-ol](/img/structure/B8614051.png)
